molecular formula C19H14N4O3S B14091443 2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14091443
M. Wt: 378.4 g/mol
InChI Key: VGDDYULFJDPGFO-UHFFFAOYSA-N
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Description

2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a phenyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the triazine and isoindole intermediates. The triazine ring can be synthesized through the reaction of cyanuric chloride with aniline derivatives under basic conditions . The isoindole moiety can be prepared via cyclization reactions involving phthalic anhydride and primary amines . The final step involves the coupling of the triazine and isoindole intermediates through a sulfanyl linkage, often facilitated by thiol reagents and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 2-{2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H14N4O3S/c24-16-15(12-6-2-1-3-7-12)21-22-19(20-16)27-11-10-23-17(25)13-8-4-5-9-14(13)18(23)26/h1-9H,10-11H2,(H,20,22,24)

InChI Key

VGDDYULFJDPGFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)SCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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